molecular formula C7H12O5S B2927871 2,4,9-trioxa-3lambda6-thiaspiro[5.5]undecane-3,3-dione CAS No. 2287345-21-3

2,4,9-trioxa-3lambda6-thiaspiro[5.5]undecane-3,3-dione

Cat. No.: B2927871
CAS No.: 2287345-21-3
M. Wt: 208.23
InChI Key: LAMRZZXFFMHBAV-UHFFFAOYSA-N
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Description

2,4,9-trioxa-3lambda6-thiaspiro[55]undecane-3,3-dione is a spiro compound characterized by the presence of three oxygen atoms and one sulfur atom within its spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,9-trioxa-3lambda6-thiaspiro[5.5]undecane-3,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4,9-trioxa-3lambda6-thiaspiro[5.5]undecane-3,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur-containing compounds.

    Substitution: Substituted spiro compounds with different functional groups.

Scientific Research Applications

2,4,9-trioxa-3lambda6-thiaspiro[5.5]undecane-3,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,9-trioxa-3lambda6-thiaspiro[5.5]undecane-3,3-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,8,10-tetraoxa-3,9-dithiaspiro[5.5]undecane-3,9-dioxide
  • 2,4,9-trioxa-3lambda4-thiaspiro[5.5]undecan-3-one

Uniqueness

2,4,9-trioxa-3lambda6-thiaspiro[5.5]undecane-3,3-dione is unique due to its specific spiro structure and the presence of three oxygen atoms and one sulfur atom. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2,4,9-trioxa-3λ6-thiaspiro[5.5]undecane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5S/c8-13(9)11-5-7(6-12-13)1-3-10-4-2-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMRZZXFFMHBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12COS(=O)(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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